[1-(4-Bromophenyl)butyl](methyl)amine
Description
Contextual Significance of Bromophenyl and Substituted Amine Scaffolds in Organic Synthesis
The bromophenyl scaffold is a cornerstone in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group and activates the phenyl ring for various transformations. It is particularly instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. nih.govresearchgate.netresearchgate.net This capability enables chemists to construct complex molecular architectures by linking the bromophenyl unit to other organic fragments. researchgate.net Bromophenyl compounds serve as versatile building blocks and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. answers.comguidechem.com The presence of bromine can also enhance the biological activity of a molecule or modify its physical properties. researchgate.net
Substituted amine scaffolds are equally vital, especially in medicinal chemistry. Amines are a fundamental class of organic compounds that are integral to the structure of numerous biologically active molecules and pharmaceuticals. numberanalytics.com Their basicity and ability to form hydrogen bonds are critical for molecular interactions with biological targets like enzymes and receptors. The amine functional group is present in a wide array of drugs, including antihistamines, antidepressants, and anti-inflammatory agents. numberanalytics.com The synthesis of molecules containing substituted amine groups is a major focus in drug discovery, with methods like reductive amination being key strategies for their preparation. researchgate.net
Overview of Analogous Chemical Structures in Contemporary Research
The structural framework of 1-(4-Bromophenyl)butylamine is shared by numerous compounds investigated in contemporary research. These analogs often combine a bromophenyl ring with other functional groups or heterocyclic systems to achieve specific biological effects. Research has shown that the inclusion of a bromophenyl moiety can be a strategic decision in the design of new therapeutic agents. For instance, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov In these studies, the bromophenyl group was identified as contributing to the compounds' biological potential. nih.gov
Similarly, N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been synthesized and tested against drug-resistant bacteria, demonstrating that the bromophenyl-containing parent compound showed significant antibacterial efficacy. nih.gov Other research has focused on bromophenol derivatives, which have been explored for their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease treatment. mdpi.comresearchgate.net These examples underscore a recurring theme in medicinal chemistry: the use of the bromophenyl group as a key component in the design of novel bioactive molecules.
| Analogous Compound Class | Core Structure Features | Reported Area of Research/Activity | Reference |
|---|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Bromophenyl group attached to a thiazole (B1198619) amine ring | Antimicrobial and Anticancer | nih.gov |
| N-(4-Bromophenyl)furan-2-carboxamide Analogs | Bromophenyl group linked to a furan (B31954) carboxamide | Antibacterial (against drug-resistant strains) | nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Bromophenyl group attached to a triazole amine core | Anticancer | nih.gov |
| Synthetic Bromophenol Derivatives | Bromine and hydroxyl groups on a phenyl ring, often with other side chains | Enzyme Inhibition (e.g., Acetylcholinesterase, Carbonic Anhydrase) | mdpi.com |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Bromophenyl group integrated into a larger sulfonylbenzoyl amino acid structure | Antimicrobial and Antibiofilm | mdpi.com |
Rationale for Comprehensive Investigation of 1-(4-Bromophenyl)butylamine
The rationale for investigating 1-(4-Bromophenyl)butylamine, the primary amine precursor to the titular compound, stems from its potential as a valuable chiral building block in pharmaceutical synthesis. orgsyn.org The carbon atom to which the amine and the bromophenyl group are attached is a stereocenter, meaning the compound can exist as two different enantiomers. Access to enantiomerically pure chiral amines is of high importance for the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry. orgsyn.org
Compounds like 1-(4-bromophenyl)butylamine serve as versatile synthons, or intermediates, that can be further modified to produce more complex, high-value molecules. orgsyn.org The synthesis of the related compound, (S)-3-(4-bromophenyl)butanoic acid, has been described as a scalable and cost-effective process to produce a building block of high enantiomeric purity for the pharmaceutical industry. orgsyn.org This highlights the industrial and scientific interest in chiral bromophenyl-containing structures. The investigation of such compounds is driven by the continuous need for novel, structurally diverse intermediates that can be used to construct new drug candidates with improved efficacy and specificity. The presence of both the reactive bromine atom (allowing for further coupling reactions) and the amine group (a key pharmacophore) makes this class of compounds particularly attractive for creating libraries of new chemical entities for drug screening.
Structure
3D Structure
Properties
CAS No. |
912907-06-3 |
|---|---|
Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |
InChI Key |
PMUHMACXBKPGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Br)NC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 1-(4-Bromophenyl)butylamine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials.
A logical retrosynthetic disconnection of 1-(4-Bromophenyl)butylamine involves the C-N bond, leading to the key precursor, 1-(4-bromophenyl)butan-1-one . This ketone can be synthesized through a Friedel-Crafts acylation of bromobenzene with butanoyl chloride. An alternative disconnection of a C-C bond in the butyl chain of the target molecule suggests a pathway starting from 4-bromobenzaldehyde.
Key Precursors and Intermediates:
| Precursor/Intermediate | Synthetic Role |
| 1-(4-bromophenyl)butan-1-one | Key ketone precursor for reductive amination. |
| 4-bromobenzaldehyde | Aldehyde precursor for Grignard addition. |
| Propylmagnesium bromide | Grignard reagent for addition to 4-bromobenzaldehyde. |
| 1-(4-bromophenyl)butan-1-ol | Intermediate alcohol from Grignard reaction, can be converted to the amine. |
| 1-bromopropane | Starting material for the preparation of propylmagnesium bromide. |
| Bromobenzene | Starting material for Friedel-Crafts acylation or Grignard reagent formation. |
The primary synthetic routes to 1-(4-Bromophenyl)butylamine from these precursors involve either the reductive amination of 1-(4-bromophenyl)butan-1-one or the reaction of 4-bromobenzaldehyde with a propyl Grignard reagent to form an intermediate alcohol, which is then converted to the amine wikipedia.orgstudy.com.
The final step in the synthesis of the target compound, 1-(4-Bromophenyl)butylamine, is the N-methylation of 1-(4-Bromophenyl)butylamine. A common and effective method for this transformation is the Eschweiler-Clarke reaction , which uses formic acid and formaldehyde to methylate primary or secondary amines wikipedia.orgmdpi.comjk-sci.comorganic-chemistry.orgname-reaction.com. This reaction is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts wikipedia.orgorganic-chemistry.org. Another approach is reductive amination with formaldehyde and a reducing agent like sodium borohydride researchgate.netscirp.org.
Stereoselective Synthesis of 1-(4-Bromophenyl)butylamine Enantiomers
Achieving enantiopurity in 1-(4-Bromophenyl)butylamine is a critical aspect of its synthesis. Several stereoselective strategies can be employed.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, a common approach involves the diastereoselective addition of a nucleophile to an imine derived from a chiral amine auxiliary.
While a specific example for 1-(4-Bromophenyl)butylamine is not detailed in the provided search results, the general principle can be applied. For instance, a chiral auxiliary like (R)- or (S)-α-phenylethylamine could be condensed with 1-(4-bromophenyl)butan-1-one to form a chiral imine. Subsequent reduction of this imine would lead to a diastereomeric mixture of amines, which could be separated, followed by removal of the chiral auxiliary.
Asymmetric catalysis offers a more efficient route to enantiomerically enriched compounds by using a small amount of a chiral catalyst.
Organocatalysis : Chiral primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis bohrium.comrsc.org. These catalysts can activate substrates in a stereocontrolled manner. For the synthesis of 1-(4-Bromophenyl)butylamine, an asymmetric reductive amination of 1-(4-bromophenyl)butan-1-one could be envisioned using a chiral Brønsted acid or a chiral primary amine catalyst in the presence of a suitable reducing agent.
Biocatalysis : Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity rsc.orgmdpi.comnih.govresearchgate.net. The asymmetric synthesis of 1-(4-Bromophenyl)butylamine from 1-(4-bromophenyl)butan-1-one could be achieved using an appropriate (R)- or (S)-selective transaminase. This biocatalytic approach is considered a green and sustainable method for producing chiral amines mdpi.com.
Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one. In the context of 1-(4-Bromophenyl)butylamine synthesis, this could involve the use of a chiral reagent or catalyst that interacts with a prochiral substrate to favor the formation of one diastereomer. For example, the reduction of a chiral imine (formed from 1-(4-bromophenyl)butan-1-one and a chiral amine) with a hydride reducing agent can proceed with high diastereoselectivity, which is influenced by steric hindrance guiding the approach of the hydride. Optimization of reaction conditions such as temperature, solvent, and the specific reducing agent is crucial to maximize the diastereomeric excess.
Novel Synthetic Routes to Substituted Alkylamines
Modern organic synthesis has seen the development of novel methods for the construction of C-N bonds, offering alternatives to traditional reductive amination and alkylation.
Transition-Metal Catalyzed Hydroamination : This method involves the direct addition of an N-H bond of an amine across a carbon-carbon double bond of an alkene. While not directly applicable to the synthesis of 1-(4-Bromophenyl)butylamine from its common precursors, it represents a modern and atom-economical approach for the synthesis of other substituted alkylamines.
Catalytic Asymmetric N-Alkylation : Recent advances have enabled the direct asymmetric N-alkylation of amines using catalysts that can differentiate between the two enantiotopic lone pairs of electrons on the nitrogen atom or the two faces of a prochiral amine nih.gov.
Multicomponent Reactions : Asymmetric multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, provide a highly efficient way to synthesize complex molecules like chiral amines rsc.org. An organocatalytic asymmetric Mannich reaction is a relevant example for the synthesis of β-amino carbonyl compounds, which can be further transformed into chiral amines.
Exploration of Transition-Metal Catalyzed C-N Coupling Reactions
Transition-metal catalysis, particularly the Buchwald-Hartwig amination, stands as a cornerstone in the formation of carbon-nitrogen bonds in modern organic synthesis. researchgate.netustc.edu.cn This reaction facilitates the coupling of an aryl halide with an amine, making it a conceptually straightforward approach to synthesizing N-aryl or N-alkyl amines. For the synthesis of 1-(4-Bromophenyl)butylamine, this methodology could be applied by coupling a suitable amine with an aryl bromide precursor.
The reaction typically employs a palladium catalyst in combination with a specialized phosphine (B1218219) ligand and a base. ustc.edu.cn Nickel-based catalyst systems have also emerged as powerful alternatives, sometimes allowing for reactions under milder conditions or with different substrate scopes. researchgate.netmit.edu A hypothetical reaction pathway would involve the coupling of 1-(4-bromophenyl)butane (or a derivative with a leaving group on the benzylic carbon) with methylamine. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 1-Bromo-4-(1-chlorobutyl)benzene | Electrophilic partner |
| Amine | Methylamine | Nucleophilic partner |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates oxidative addition/reductive elimination cycle |
| Ligand | BINAP, dppf, P(tBu)₃ | Stabilizes metal center and modulates reactivity |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates catalyst regeneration |
| Solvent | Toluene, Dioxane | Reaction medium |
The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. researchgate.net Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide another avenue, particularly for the amination of aryl halides, though they often require higher reaction temperatures. researchgate.net
Direct Amination Strategies and Mechanistic Considerations
Direct amination methods offer a more atom-economical approach by utilizing precursors such as ketones or alcohols. Reductive amination is a widely used and robust method for synthesizing secondary and tertiary amines. organic-chemistry.org This two-step, one-pot process involves the reaction of a ketone with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine.
For the synthesis of 1-(4-Bromophenyl)butylamine, the precursor would be 1-(4-bromophenyl)butan-1-one. This ketone reacts with methylamine under mildly acidic conditions to form the corresponding imine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the ketone.
Reaction Scheme: Reductive Amination
Imine Formation: 1-(4-bromophenyl)butan-1-one + CH₃NH₂ ⇌ Iminium Ion + H₂O
Reduction: Iminium Ion + [Reducing Agent] → 1-(4-Bromophenyl)butylamine
Another advanced direct amination strategy is the "hydrogen-borrowing" catalysis, also known as catalytic amination of alcohols. This method uses a catalyst, often based on ruthenium or iridium, to temporarily oxidize an alcohol (e.g., 1-(4-bromophenyl)butan-1-ol) to the corresponding ketone in situ. organic-chemistry.org The ketone then undergoes reductive amination as described above, with the hydrogen atoms "borrowed" during the initial oxidation step being used for the final reduction. This process is highly efficient as it starts from a more reduced substrate and often produces water as the only byproduct. rsc.org
Multi-component Reactions for Amine Formation
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single operation to form a product that incorporates portions of all the reactants. caltech.edu This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov Several MCRs are suitable for the synthesis of complex amines.
One of the most relevant MCRs for this target molecule is the Petasis Borono-Mannich (PBM) reaction . This reaction involves an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid. caltech.edunih.gov To synthesize 1-(4-Bromophenyl)butylamine, one could envision a reaction between 4-bromobenzaldehyde, methylamine, and propylboronic acid. The reaction proceeds through the formation of an intermediate iminium ion, which is then alkylated by the organoboronic acid.
Another relevant strategy is the Mannich reaction , which involves an amine, a non-enolizable aldehyde, and a carbon nucleophile (a compound with an active hydrogen). nih.govorganic-chemistry.org A variation of this could potentially be used to construct the target molecule. Furthermore, the Ugi reaction , a four-component reaction, is a powerful tool for generating peptidomimetic structures and could be adapted for the synthesis of complex amines. nih.gov
Table 2: Potential Multi-component Reactions for Amine Synthesis
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Key Features |
|---|---|---|---|---|
| Petasis Reaction | 4-Bromobenzaldehyde | Methylamine | Propylboronic Acid | Mild conditions, high functional group tolerance. nih.gov |
| Mannich Reaction | 4-Bromobenzaldehyde | Methylamine | Propyl-based nucleophile | Forms β-amino carbonyl compounds, requires a suitable nucleophile. organic-chemistry.org |
| Strecker Synthesis | 4-Bromobenzaldehyde | Methylamine | Cyanide source (e.g., KCN) | Initially forms an α-aminonitrile, which requires further steps. nih.gov |
These MCR strategies offer elegant and efficient pathways to the target amine, often reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final 1-(4-Bromophenyl)butylamine product is essential to obtain a compound of high purity. A combination of techniques is typically employed.
Acid-Base Extraction: As an amine, the final product is basic. This property is highly useful for purification. The crude reaction mixture can be dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washed with an aqueous acid solution (e.g., 1 M HCl). orgsyn.org The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be separated, basified (e.g., with 1 M NaOH), and the free amine product can be re-extracted into an organic solvent. google.com
Chromatography: Column chromatography is a standard method for purifying organic compounds. For the target amine, silica (B1680970) gel is a common stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or heptanes, is typically used to elute the compound from the column. Thin-layer chromatography (TLC) is used to monitor the progress of the separation.
Distillation: If the final product is a liquid with sufficient thermal stability, high-vacuum distillation can be an effective method for purification, especially on a larger scale. google.com This technique separates compounds based on differences in their boiling points.
Crystallization: If the final product or a salt form (e.g., hydrochloride salt) is a solid, crystallization can be an excellent method for achieving high purity. orgsyn.org The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing pure crystals to form, leaving impurities in the solution.
A typical purification workflow would involve an initial workup with acid-base extraction, followed by drying of the organic layer (e.g., with anhydrous MgSO₄ or Na₂SO₄), removal of the solvent under reduced pressure, and a final purification step of either column chromatography or distillation. orgsyn.orggoogle.com
Advanced Structural Elucidation and Spectroscopic Characterization
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 1-(4-Bromophenyl)butylamine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-bromophenyl group are expected to appear as two doublets due to ortho-coupling, a characteristic AA'BB' system. The protons on the butyl chain will show characteristic multiplets, with their chemical shifts influenced by their proximity to the chiral center and the nitrogen atom. The N-methyl group is anticipated to appear as a singlet.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | ~7.45 | Doublet | ~8.5 |
| H-3', H-5' | ~7.20 | Doublet | ~8.5 |
| H-1 | ~3.20 | Triplet | ~7.5 |
| N-CH₃ | ~2.25 | Singlet | - |
| H-2 | ~1.60-1.70 | Multiplet | - |
| H-3 | ~1.30-1.40 | Multiplet | - |
| H-4 | ~0.90 | Triplet | ~7.3 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. The carbon attached to the bromine atom (C-4') is expected to be significantly deshielded. The carbons of the butyl chain and the N-methyl group will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~143 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~131 |
| C-4' | ~121 |
| C-1 | ~60 |
| N-CH₃ | ~34 |
| C-2 | ~33 |
| C-3 | ~20 |
| C-4 | ~14 |
Two-dimensional (2D) NMR techniques are powerful for establishing the precise connectivity and stereochemistry of a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the proton at C-1 and the protons at C-2, and subsequently between the protons at C-2 and C-3, and C-3 and C-4, confirming the butyl chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the molecule. For instance, NOE correlations between the N-methyl protons and the H-1 proton would indicate their proximity in space.
Vibrational Spectroscopy Studies
The FT-IR spectrum of 1-(4-Bromophenyl)butylamine is expected to show characteristic absorption bands corresponding to the various functional groups present.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration |
| 3050-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1590, 1485 | Aromatic C=C stretch |
| 1450-1470 | CH₂ bend |
| 1370-1380 | CH₃ bend |
| 1070 | C-N stretch |
| 1010 | C-Br stretch |
| 820 | para-disubstituted benzene (B151609) C-H out-of-plane bend |
Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information to the FT-IR spectrum. The aromatic ring vibrations and the C-Br stretch are expected to be prominent in the Raman spectrum.
Predicted Raman Data
| Wavenumber (cm⁻¹) | Vibration |
| ~3060 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| ~1600 | Aromatic ring stretch |
| ~1010 | C-Br stretch |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
No experimental mass spectrometry data, including molecular formula confirmation or detailed fragmentation pattern analysis, for "1-(4-Bromophenyl)butylamine" is available in the public domain based on the conducted searches. While mass spectra for related compounds containing a 4-bromophenyl group exist, a scientifically accurate analysis of the specific fragmentation pattern of the target compound is not possible without direct experimental evidence.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for "1-(4-Bromophenyl)butylamine." Consequently, information regarding its solid-state structure, such as crystal system, space group, and detailed molecular geometry, remains undetermined.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Specific chiroptical spectroscopy data, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra, for "1-(4-Bromophenyl)butylamine" has not been reported in the available scientific literature. While such techniques are commonly used for the stereochemical analysis of chiral amines, no studies have been found that apply them to this particular compound. Therefore, its enantiomeric purity and absolute configuration have not been experimentally determined using these methods.
Due to the absence of research findings for "1-(4-Bromophenyl)butylamine" in these specific areas of structural and spectroscopic analysis, it is not possible to provide the requested detailed article with data tables.
Chemical Reactivity and Derivatization Studies
Amination Reactions and Functional Group Transformations
The presence of both a secondary amine and an aryl bromide in 1-(4-Bromophenyl)butylamine allows for a range of functional group transformations. These reactions can be broadly categorized by the reactive site: the amine moiety, the bromine substituent, or the aromatic ring itself.
The secondary amine in 1-(4-Bromophenyl)butylamine is nucleophilic and can readily undergo alkylation and acylation reactions.
Alkylation: The nitrogen atom can be further alkylated using various alkylating agents, such as alkyl halides, to yield tertiary amines. This reaction typically proceeds via a nucleophilic substitution mechanism. The choice of solvent and base is crucial to facilitate the reaction and neutralize the resulting acid. For instance, in a related study, N-alkylation of anilines was achieved using 4-hydroxybutan-2-one under visible light with ammonium (B1175870) bromide as a catalyst, avoiding the need for metallic catalysts or strong bases nih.gov. Such methodologies could potentially be adapted for the alkylation of 1-(4-Bromophenyl)butylamine.
Acylation: The amine can be acylated using acyl chlorides or acid anhydrides to form amides. This is a common transformation that can introduce a wide variety of functional groups. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. A study on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated the acylation of a substituted aniline (B41778) using pyrazine-2-carboxylic acid with DCC and DMAP as coupling agents mdpi.com. This highlights a standard approach to amide bond formation that would be applicable to the target compound.
Table 1: Representative Alkylation and Acylation Reactions of Secondary Amines
| Amine Substrate | Reagent | Product | Reaction Type | Reference |
| Aniline | 4-hydroxybutan-2-one | 4-(phenylamino)butan-2-one | N-alkylation | nih.gov |
| 4-Bromo-3-methyl aniline | Pyrazine-2-carboxylic acid/DCC/DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | N-acylation | mdpi.com |
The bromine atom on the phenyl ring is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. For example, the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been reported to proceed in moderate to good yields (58–72%) using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base nih.govresearchgate.net. Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with a range of arylboronic acids mdpi.com. These examples suggest that the bromine atom in 1-(4-Bromophenyl)butylamine would be amenable to Suzuki coupling.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the synthesis of derivatives where the bromine atom is replaced by a primary or secondary amine. The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. The choice of ligand, base, and solvent is critical for achieving high yields nih.gov.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides
| Aryl Bromide Substrate | Coupling Partner | Reaction Type | Catalyst System | Yield | Reference |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acids | Suzuki | Pd(PPh₃)₄ / K₃PO₄ | 58-72% | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Suzuki | Pd(PPh₃)₄ / K₃PO₄ | Moderate to good | mdpi.com |
| 4-Bromoacetophenone | Styrene (B11656) | Heck | Pd(OAc)₂ / Ligand / Base | Good | nih.gov |
| Bromobenzene | Secondary Amines | Buchwald-Hartwig | [Pd(allyl)Cl]₂ / Ligand / Base | >95% conversion | nih.gov |
The bromophenyl ring of 1-(4-Bromophenyl)butylamine can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the substituents on the ring—the bromine atom and the 1-(methylamino)butyl group—will determine the position of the incoming electrophile.
The bromine atom is a deactivating but ortho, para-directing group. The alkylamine substituent is generally considered an activating, ortho, para-directing group. The interplay of these two groups will influence the regioselectivity of the reaction. Given that the alkylamine group is activating, it is likely that substitution will be directed to the positions ortho and para to it. However, since the para position is already occupied by the bromine atom, substitution is expected to occur primarily at the positions ortho to the alkylamine group (positions 2 and 6 of the phenyl ring).
Synthesis and Characterization of Analogues and Derivatives
The structural scaffold of 1-(4-Bromophenyl)butylamine allows for modifications at several positions to generate a library of analogues and derivatives.
As discussed in section 4.1.1, the secondary amine provides a straightforward handle for modification. A variety of alkyl and acyl groups can be introduced to synthesize a range of tertiary amines and amides. For example, a series of N-alkylated analogs of 4-methylamphetamine were synthesized to explore their effects on monoamine transporters, demonstrating that increasing the N-alkyl chain length can significantly alter biological activity. nih.gov This highlights the importance of modifications at the nitrogen atom for tuning the properties of phenylalkylamines.
Modification of the butyl chain can lead to a diverse set of analogues. These modifications could include altering the chain length, introducing branching, or incorporating other functional groups. The synthesis of such analogues would likely require a multi-step approach, potentially starting from a different precursor. For instance, the synthesis of fentanyl analogues often involves modifications to the alkyl chain connecting the piperidine (B6355638) ring to the phenyl group, leading to compounds with varying potencies and pharmacological profiles researchgate.netwikipedia.org. Similarly, the synthesis of citalopram (B1669093) analogues involved the introduction of various substituents on the phenyl ring, which were achieved through Suzuki coupling reactions on a brominated intermediate nih.gov. These strategies could be adapted to synthesize analogues of 1-(4-Bromophenyl)butylamine with modified alkyl chains.
Reaction Kinetics and Mechanistic Investigations
Elucidation of Reaction Mechanisms via Spectroscopic Monitoring
The elucidation of reaction mechanisms for compounds like 1-(4-Bromophenyl)butylamine heavily relies on real-time monitoring of reaction progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. acs.orgnih.govresearchgate.netutwente.nl By acquiring spectra at various time points during a reaction, it is possible to identify and quantify the concentrations of reactants, intermediates, and products, thereby providing insights into the reaction pathway.
For example, in a study of a hypothetical N-alkylation reaction of 1-(4-Bromophenyl)butylamine with an alkyl halide, in-situ ¹H NMR spectroscopy could be employed. magritek.com The disappearance of the reactant's characteristic signals and the concurrent appearance of new signals corresponding to the quaternary ammonium salt product would allow for the determination of the reaction rate. Specifically, one could monitor the chemical shift of the protons on the carbon adjacent to the nitrogen atom, which would be expected to shift downfield upon quaternization.
The table below outlines a hypothetical experimental setup for monitoring such a reaction using ¹H NMR spectroscopy.
| Time (min) | Reactant Peak Integral | Product Peak Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 20 | 0.72 | 0.28 | 28 |
| 30 | 0.61 | 0.39 | 39 |
| 60 | 0.37 | 0.63 | 63 |
| 120 | 0.14 | 0.86 | 86 |
From this data, a rate constant (k) can be calculated by plotting the natural logarithm of the reactant concentration versus time, assuming pseudo-first-order kinetics. This kinetic data is invaluable for understanding the factors that influence the reaction rate and for optimizing reaction conditions.
Kinetic Isotope Effects and Transition State Analysis
Kinetic Isotope Effects (KIEs) are a sensitive probe for investigating the structure of transition states in chemical reactions. nih.gov This technique involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position within the reacting molecule. For reactions involving 1-(4-Bromophenyl)butylamine, a primary deuterium (B1214612) KIE (kH/kD) could be determined by replacing the hydrogen atom at the benzylic carbon with a deuterium atom.
The magnitude of the KIE can provide significant information about the rate-determining step of a reaction. For instance, in a nucleophilic substitution reaction at the benzylic carbon:
An SN1 mechanism, which proceeds through a carbocation intermediate, would exhibit a small secondary KIE (kH/kD ≈ 1.0-1.15). This is because the C-H bond is not broken in the rate-determining step, but the hybridization of the carbon changes from sp³ to sp².
An SN2 mechanism, involving a concerted backside attack by a nucleophile, would show a more significant primary KIE (kH/kD > 1) if the C-H bond is weakened in the transition state, or an inverse KIE (kH/kD < 1) in some cases. The magnitude of the KIE can indicate the degree of bond breaking and bond making in the transition state. cdnsciencepub.comosti.gov
The following table presents hypothetical KIE values for two different types of nucleophilic substitution reactions at the benzylic position of 1-(4-Bromophenyl)butylamine and their mechanistic implications.
| Reaction Type | Nucleophile | Solvent | kH/kD | Inferred Mechanism |
| Solvolysis | H₂O | Formic Acid | 1.12 | SN1-like |
| Substitution | CN⁻ | DMSO | 1.95 | SN2-like |
These KIE studies, in conjunction with computational modeling, can be used to construct a detailed picture of the transition state structure, including bond lengths and charge distribution. This level of mechanistic detail is crucial for the rational design of new chemical reactions and catalysts.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for determining the molecule's reactivity and interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium-sized organic molecules due to its balance of computational cost and accuracy. DFT calculations for 1-(4-Bromophenyl)butylamine would typically involve the use of a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry and compute its electronic properties. scirp.org
These studies can determine key geometrical parameters. For instance, the bond lengths, bond angles, and dihedral angles that define the molecule's shape would be calculated. The electronic structure analysis would yield information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.netmdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov
Illustrative DFT-Calculated Geometrical Parameters for 1-(4-Bromophenyl)butylamine
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.91 Å |
| C-N | 1.47 Å | |
| C-C (aromatic) | 1.39 - 1.40 Å | |
| C-C (butyl chain) | 1.53 - 1.54 Å | |
| Bond Angle | C-C-C (butyl chain) | ~109.5° |
| C-N-C | ~112° | |
| Dihedral Angle | C-C-C-C (butyl chain) | Variable (see Conformational Analysis) |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with similar structural features.
Ab Initio Methods
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational expense. dergipark.org.tr
For 1-(4-Bromophenyl)butylamine, ab initio calculations, particularly at the MP2 level with a suitable basis set, could be employed to obtain a more accurate molecular geometry and electronic structure. dergipark.org.tr These methods are especially valuable for refining the results obtained from DFT and for benchmarking the performance of different DFT functionals. Ab initio calculations can provide a more precise description of electron correlation effects, which can be important for accurately predicting the properties of molecules containing heavy atoms like bromine. nih.gov
Conformational Analysis and Energy Landscapes
The flexibility of the butyl group and the rotation around the C-N bond in 1-(4-Bromophenyl)butylamine give rise to multiple possible three-dimensional arrangements, known as conformations. lumenlearning.com Conformational analysis is the study of the energetics of these different conformers to identify the most stable, low-energy structures. lumenlearning.comlibretexts.org
The potential energy surface (PES), or energy landscape, maps the energy of the molecule as a function of its geometry. aps.org By systematically rotating the dihedral angles of the butyl chain and the methylamino group, a computational scan of the PES can be performed. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between them. researchgate.net The relative energies of the different conformers determine their population at a given temperature. The most stable conformation is the one that the molecule is most likely to adopt. libretexts.org
Illustrative Relative Energies of 1-(4-Bromophenyl)butylamine Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 (most stable) |
| Gauche 1 | ~60° | 0.95 |
| Gauche 2 | ~-60° | 0.95 |
| Eclipsed | ~0° | 4.50 (least stable) |
Note: This table presents a simplified, illustrative example of the relative energies for different conformations of the butyl chain. The actual energy landscape would be more complex due to interactions with the rest of the molecule.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.govlibretexts.org The accuracy of these predictions is generally good, with typical errors being around 0.1-0.2 ppm for ¹H shifts. nih.gov
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. scirp.orgresearchgate.net These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. mdpi.comresearchgate.net
Illustrative Predicted ¹H NMR Chemical Shifts for 1-(4-Bromophenyl)butylamine
| Proton | Predicted Chemical Shift (δ, ppm) |
| Aromatic (ortho to Br) | 7.45 |
| Aromatic (meta to Br) | 7.20 |
| CH-N | 3.50 |
| N-CH₃ | 2.35 |
| CH₂ (butyl) | 1.30 - 1.70 |
| CH₃ (butyl) | 0.90 |
Note: These are illustrative values and can be influenced by the choice of computational method, basis set, and solvent effects.
Illustrative Predicted Vibrational Frequencies for 1-(4-Bromophenyl)butylamine
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3400 |
| C-H Stretch (aromatic) | ~3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch (aromatic) | 1400 - 1600 |
| C-N Stretch | 1000 - 1250 |
| C-Br Stretch | 500 - 600 |
Note: This table provides typical frequency ranges for the specified vibrational modes.
Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Models)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used in drug design to understand how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net
Identification of Potential Binding Sites (In Silico)
In silico molecular docking studies could be performed to investigate the potential binding of 1-(4-Bromophenyl)butylamine to various biological targets. dergipark.org.tr The process involves generating a three-dimensional model of the ligand and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower binding energies indicating a more favorable interaction. mdpi.comamazonaws.com
These theoretical models can identify potential binding sites and predict the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information can provide valuable insights into the molecule's potential biological activity and guide further experimental studies. nih.govresearchgate.net
Illustrative Molecular Docking Results for 1-(4-Bromophenyl)butylamine with a Hypothetical Protein Target
| Parameter | Value |
| Binding Energy | -7.5 kcal/mol |
| Interacting Residues | Tyr123, Phe234, Ser156 |
| Types of Interactions | Hydrogen bond with Ser156, Pi-pi stacking with Phe234, Hydrophobic interactions |
Note: The data in this table is purely illustrative and would depend on the specific protein target used in the docking simulation.
Energetic Analysis of Predicted Interactions
The intermolecular interactions involving 1-(4-Bromophenyl)butylamine are critical in understanding its behavior in a biological system. Computational chemistry provides powerful tools to predict and analyze these non-covalent interactions. The energetic contributions of these interactions can be dissected and quantified through methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT). nih.gov
The key intermolecular forces at play for a molecule like 1-(4-Bromophenyl)butylamine include:
Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. These interactions are crucial for the molecule's interaction with polar residues in a protein binding pocket. nih.gov
π-Interactions: The bromophenyl ring can engage in several types of π-interactions.
π-π Stacking: Face-to-face or edge-to-face stacking with aromatic residues of a receptor. Computational studies on similar molecules have shown that these interactions contribute significantly to the stability of molecular dimers. nih.gov
Cation-π Interactions: The electron-rich phenyl ring can interact favorably with cationic species.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms. This is a directional interaction that can play a significant role in molecular recognition.
Hydrophobic Interactions: The butyl chain and the phenyl ring contribute to the molecule's lipophilicity, leading to favorable hydrophobic interactions within nonpolar cavities of a receptor.
Computational methods can be employed to calculate the binding free energy of the ligand-receptor complex. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding affinity by combining molecular mechanics energy calculations with continuum solvation models. nih.gov These calculations can provide a quantitative understanding of the energetic contributions of different interaction types.
An illustrative breakdown of energetic contributions to the binding of a hypothetical bromophenylalkylamine ligand to a receptor active site, as predicted by computational analysis, is presented below.
| Interaction Type | Predicted Energy Contribution (kcal/mol) | Key Interacting Moieties |
|---|---|---|
| Hydrogen Bonding | -3.5 to -7.0 | Amine group with polar amino acid residues (e.g., Ser, Thr, Asn) |
| π-π Stacking | -2.0 to -5.0 | Bromophenyl ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Halogen Bonding | -1.5 to -4.0 | Bromine atom with carbonyl oxygen or other electron-rich atoms |
| Hydrophobic Interactions | -5.0 to -10.0 | Butyl chain and phenyl ring with nonpolar amino acid residues (e.g., Leu, Val, Ile) |
| Van der Waals Forces | Variable | Overall molecule with the binding pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of new chemical entities and for optimizing lead compounds. carta-evidence.orgnih.gov
The general workflow of a QSAR study involves several key steps:
Data Set Selection: A dataset of molecules with known biological activities is compiled. For a QSAR study of 1-(4-Bromophenyl)butylamine analogues, this would involve a series of structurally related compounds with experimentally determined potencies for a specific biological target.
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure. They can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, constitutional descriptors).
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, surface area, quantum-chemical descriptors). Quantum-chemical descriptors, often calculated using DFT methods, can include electronic properties like HOMO-LUMO energies, dipole moment, and partial charges. carta-evidence.orgmdpi.com
Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include:
Multiple Linear Regression (MLR): A linear approach to model the relationship between two or more independent variables (descriptors) and a dependent variable (activity). nih.gov
Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors.
Machine Learning Methods: Non-linear approaches such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly used to capture complex structure-activity relationships. carta-evidence.org
Model Validation: The predictive power of the developed QSAR model is rigorously assessed. This is typically done through:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the model's robustness on the training set.
External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that was not used in the model development is evaluated.
For a class of compounds like substituted phenethylamines, QSAR studies have identified several key descriptors that often correlate with their biological activity. nih.gov An illustrative table of commonly used descriptors in QSAR studies of such compounds is provided below.
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional (2D) | Molecular Weight (MW) | Size of the molecule |
| Number of Rotatable Bonds (nRotB) | Molecular flexibility | |
| Topological (2D) | Wiener Index (W) | Molecular branching |
| Molecular Connectivity Indices (χ) | Atom connectivity and branching | |
| Geometrical (3D) | Molecular Surface Area (MSA) | Molecular size and shape |
| Molecular Volume (MV) | Space occupied by the molecule | |
| Solvent Accessible Surface Area (SASA) | Interaction with solvent | |
| Quantum-Chemical (3D) | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Dipole Moment (µ) | Molecular polarity | |
| Partial Atomic Charges | Electrostatic interaction potential |
The resulting QSAR equation provides insights into the structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the design of new, more potent analogues.
Structure Activity Relationship Sar Studies of Analogues and Derivatives Molecular Level
Rational Design of Structural Analogues
The rational design of analogues of 1-(4-Bromophenyl)butylamine is guided by established principles of medicinal chemistry, aiming to systematically explore the chemical space around the core scaffold to enhance potency, selectivity, and other desirable pharmacological properties.
Systematic Variation of Functional Groups
Systematic variation of functional groups on the 1-(4-Bromophenyl)butylamine scaffold involves modifications at several key positions: the phenyl ring, the alkyl side chain, and the amine terminus.
Phenyl Ring Substitution: The 4-bromo substituent on the phenyl ring is a critical feature influencing binding affinity and selectivity. Halogen atoms are known to engage in halogen bonding and other non-covalent interactions within protein binding pockets. The nature and position of this substituent can be varied to explore these interactions. For instance, replacing the bromine with other halogens (e.g., chlorine, fluorine) or with small alkyl or alkoxy groups can modulate the electronic and steric properties of the molecule, thereby affecting its binding characteristics.
Alkyl Side Chain Modification: The propyl group at the alpha position of the ethylamine (B1201723) chain (forming a butylamine) is a key determinant of the compound's interaction with monoamine transporters. Lengthening or shortening this alkyl chain can impact the compound's lipophilicity and its fit within the binding site. For example, α-propylphenethylamine (APPEA), a related compound, is known to be a low-potency dopamine (B1211576) reuptake inhibitor. wikipedia.org The introduction of the 4-bromo substituent and N-methylation in the title compound are expected to further modulate this activity.
N-Alkylation: The N-methyl group also plays a significant role. Variation of the N-alkyl substituent from methyl to ethyl, propyl, or larger groups can influence the compound's affinity and selectivity for different monoamine transporters. Studies on related N-alkylated amphetamines have shown that increasing the N-alkyl chain length can lead to a stepwise decrease in potency at DAT, NET, and SERT.
Exploration of Stereochemical Influences on Molecular Interactions
The chiral center at the carbon atom bearing the phenyl ring and the amine group means that 1-(4-Bromophenyl)butylamine exists as two enantiomers (R and S). The three-dimensional arrangement of substituents around this stereocenter is crucial for its interaction with the chiral binding sites of monoamine transporters.
It is well-established that the biological activity of chiral ligands for monoamine transporters is often stereoselective. For many phenethylamine (B48288) derivatives, one enantiomer is significantly more potent than the other. For instance, in the case of norepinephrine, the (S)-enantiomer is preferentially transported by NET and DAT, while SERT shows a preference for the (R)-enantiomer. nih.govmdpi.com The specific stereochemical preference for 1-(4-Bromophenyl)butylamine at each of the monoamine transporters would need to be determined experimentally to fully understand its molecular interactions. The separation and pharmacological evaluation of the individual enantiomers are therefore essential steps in the SAR exploration.
Relationship Between Structural Modifications and In Vitro Binding Affinity to Molecular Targets
The relationship between specific structural changes in the analogues of 1-(4-Bromophenyl)butylamine and their in vitro binding affinity for DAT, NET, and SERT is typically quantified using radioligand binding assays. These assays provide inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) that are used to assess the potency and selectivity of the compounds.
To illustrate the type of data generated in such studies, a hypothetical data table for a series of analogues is presented below. This table is for illustrative purposes only and is not based on experimental data for this specific series.
| Compound | R1 (Phenyl Sub.) | R2 (α-Alkyl) | R3 (N-Alkyl) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|---|---|
| 1 | 4-Br | Propyl | Methyl | - | - | - |
| 2 | 4-Cl | Propyl | Methyl | - | - | - |
| 3 | 4-F | Propyl | Methyl | - | - | - |
| 4 | 4-Br | Ethyl | Methyl | - | - | - |
| 5 | 4-Br | Propyl | Ethyl | - | - | - |
Ligand Efficiency and Lipophilic Efficiency Metrics
In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively.
Ligand Efficiency (LE) is defined as the binding energy per heavy atom. It provides a measure of how efficiently a molecule binds to its target relative to its size.
Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), is calculated as the pIC50 (or pKi) minus the logP of the compound. It assesses the contribution of lipophilicity to the compound's potency. High LipE values are generally desirable, as they suggest that potency is derived from specific interactions rather than non-specific lipophilic effects, which can be associated with poor pharmacokinetic properties and off-target toxicity.
For a series of 1-(4-Bromophenyl)butylamine analogues, calculating LE and LipE would be crucial for identifying compounds with an optimal balance of properties for further development.
Assessment of Binding Selectivity Across Related Molecular Targets
The selectivity of a compound for one monoamine transporter over the others is a critical aspect of its pharmacological profile. For example, a selective serotonin (B10506) reuptake inhibitor (SSRI) should have high affinity for SERT and significantly lower affinity for DAT and NET. The selectivity is typically expressed as a ratio of the Ki or IC50 values.
Systematic modifications to the 1-(4-Bromophenyl)butylamine structure would be expected to alter its selectivity profile. For instance, changes in the N-alkyl group or the phenyl ring substituent could differentially affect the binding to the subtly different binding pockets of DAT, SERT, and NET. A comprehensive SAR study would aim to map these selectivity changes and identify compounds with a desired selectivity profile, whether it be for a single transporter or for a specific combination of transporters (e.g., a dual SERT/NET inhibitor).
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational tool used in ligand-based drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, ionizable groups) that a molecule must possess to bind to a specific target.
For monoamine transporter inhibitors, a common pharmacophore model includes:
An ionizable amine (typically protonated at physiological pH).
An aromatic ring.
A specific distance and spatial relationship between these two features.
Hydrophobic and/or hydrogen bonding features that provide additional interactions with the transporter.
A pharmacophore model for inhibitors of a specific monoamine transporter can be developed based on a set of known active compounds, including analogues of 1-(4-Bromophenyl)butylamine. This model can then be used to virtually screen large compound libraries to identify novel scaffolds with the potential to bind to the target. Furthermore, the model can guide the rational design of new analogues of 1-(4-Bromophenyl)butylamine by suggesting modifications that would better fit the pharmacophoric requirements for high-affinity binding and desired selectivity. For instance, the model could indicate the optimal position and nature of substituents on the phenyl ring or the ideal size of the N-alkyl group to enhance interactions with a particular transporter.
Molecular Interaction and Biochemical Mechanism Studies
In Vitro Receptor Binding Assays
There is no available scientific literature detailing the results of in vitro receptor binding assays for 1-(4-Bromophenyl)butylamine. Consequently, its affinity (measured as Ki or IC50 values) for common central nervous system receptors, such as serotonin (B10506), dopamine (B1211576), or norepinephrine transporters and receptor subtypes, is unknown. Radioligand binding and competition studies, which are standard methods to determine a compound's receptor interaction profile, have not been published for this specific chemical entity.
Enzyme Inhibition or Activation Kinetics
Similarly, no data exists on the effects of 1-(4-Bromophenyl)butylamine on enzyme activity. Key parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which quantify a compound's potency as an enzyme inhibitor, have not been determined for any enzyme target.
Without initial enzyme inhibition data, studies to determine the nature of such interactions—whether they are reversible or irreversible—have not been conducted.
Research into the substrate specificity and potential allosteric modulatory effects of 1-(4-Bromophenyl)butylamine on any enzyme is also absent from the scientific record.
Characterization of Molecular Targets and Binding Modes
The specific molecular targets of 1-(4-Bromophenyl)butylamine have not been identified. The advanced analytical techniques required to characterize such interactions are yet to be applied to this compound.
There are no published studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the binding thermodynamics of 1-(4-Bromophenyl)butylamine with any biological target. These methods are essential for a detailed understanding of the binding affinity, kinetics, and thermodynamic properties of drug-target interactions.
Site-directed mutagenesis is a powerful tool used to identify specific amino acid residues within a receptor or enzyme that are critical for ligand binding. Due to the lack of an identified molecular target for 1-(4-Bromophenyl)butylamine, no such studies have been performed.
Biochemical Pathway Modulation (In Vitro Cellular Systems)
Investigation of Signaling Cascade Interactions
No studies investigating the effects of 1-(4-Bromophenyl)butylamine on specific signaling cascades in cellular models have been identified.
Protein-Protein Interaction Modulation
There is no available research on the ability of 1-(4-Bromophenyl)butylamine to modulate protein-protein interactions.
Applications in Chemical Synthesis and Materials Science
1-(4-Bromophenyl)butylamine as a Building Block for Complex Molecules
Organic building blocks are fundamental components in the modular assembly of more complex molecular architectures. chemscene.com Compounds like 1-(4-Bromophenyl)butylamine, containing both amine and aryl halide functionalities, are valuable synthons in medicinal and materials chemistry. chemscene.com While direct research on 1-(4-Bromophenyl)butylamine is limited, the applications of similar structures provide insight into its potential.
While no specific examples of using 1-(4-Bromophenyl)butylamine for the synthesis of heterocyclic compounds were found in the reviewed literature, the reactivity of similar amines and bromo-aromatic compounds is well-established in this field. For instance, various imine derivatives are synthesized and subsequently used in coupling reactions to form complex heterocyclic structures. researchgate.net The secondary amine in 1-(4-Bromophenyl)butylamine could potentially be transformed into an imine or be involved in cyclization reactions to form nitrogen-containing heterocycles. The presence of the 4-bromophenyl group allows for palladium-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of many heterocyclic systems. thieme-connect.com
In the realm of polymer chemistry, molecules containing multiple reactive sites can serve as monomers for polymerization or as cross-linking agents to modify polymer properties. Cross-linking is the process of chemically joining two or more polymer chains by covalent bonds. thermofisher.com While there is no direct evidence of 1-(4-Bromophenyl)butylamine being used as a monomer or cross-linker, its bifunctional nature suggests potential applications. The amine functionality could react with suitable co-monomers to form polymers such as polyamides or polyimines.
Furthermore, the bromo-phenyl group could be utilized in polymerization reactions, for example, in Suzuki or other palladium-catalyzed polycondensation reactions. A study on the copolymerization of a similar compound, N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate, highlights the utility of bromo-phenyl containing monomers in creating copolymers with specific properties. researchgate.net This suggests that 1-(4-Bromophenyl)butylamine could potentially be derivatized into a monomeric unit and incorporated into polymer chains.
| Potential Application | Relevant Functional Group | Possible Reaction Type |
| Monomer for Polyamides | Methylamine | Condensation with dicarboxylic acids |
| Monomer for Polycondensation | 4-Bromophenyl | Palladium-catalyzed cross-coupling |
| Cross-linking Agent | Methylamine and 4-Bromophenyl | Reactions with complementary functional groups on polymer chains |
Use in Catalysis or as a Ligand (if applicable)
Amines and their derivatives are frequently employed as ligands in transition metal catalysis. The nitrogen atom of the amine can coordinate to a metal center, influencing its catalytic activity and selectivity. Schiff bases, which can be derived from primary or secondary amines, are widely used ligands in coordination chemistry and have shown enhanced activity in various chemical reactions when complexed with metal centers. nih.gov
Green Chemistry Approaches in Synthetic Applications
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. unive.it While specific green chemistry approaches for the synthesis or application of 1-(4-Bromophenyl)butylamine have not been reported, general principles of green chemistry can be applied to its potential synthetic routes and transformations.
For instance, the use of environmentally benign solvents, catalysts, and reagents would be a key consideration. whiterose.ac.uk A study on the eco-friendly synthesis of a benzyl (B1604629) 4-(((4-bromophenyl) sulfonamido)methyl)cyclohexane-1-carboxylate highlights the efforts to develop more sustainable methods for preparing complex molecules containing a bromophenyl group. ijcce.ac.ir Future research on 1-(4-Bromophenyl)butylamine could explore catalytic methods that minimize waste and energy consumption, in line with the principles of green chemistry.
Analytical Methodologies for Research Applications
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile or thermally sensitive compounds like 1-(4-Bromophenyl)butylamine. Its versatility allows for both quantitative purity assessment and challenging chiral separations. mdpi.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the quality control of pharmaceutical ingredients and research chemicals. mdpi.com This technique is adept at separating the main compound from potential impurities generated during synthesis or degradation. For a compound like 1-(4-Bromophenyl)butylamine, a typical RP-HPLC method would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The method relies on the partitioning of the analyte between the stationary and mobile phases. The amine functional group's basicity means its retention is highly dependent on the pH of the mobile phase. Acidic modifiers, such as formic acid or trifluoroacetic acid, are commonly added to the mobile phase to protonate the amine, ensuring sharp, symmetrical peak shapes and reproducible retention times. Quantification is achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve constructed from reference standards of known concentrations. jchr.orgresearchgate.net
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for hydrophobic interaction. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Gradient or isocratic elution to separate compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV Spectrophotometry at ~225 nm | The bromophenyl chromophore allows for sensitive UV detection. |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
Since 1-(4-Bromophenyl)butylamine possesses a stereocenter at the carbon atom adjacent to the phenyl ring and the nitrogen, it exists as a pair of enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral HPLC is the gold-standard technique for determining the enantiomeric excess (ee) of a chiral compound. uma.es
This separation is accomplished using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral molecules, including amines. mdpi.comresearchgate.net The differential interaction between each enantiomer and the chiral selector results in different retention times, allowing for their separation and quantification. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, sometimes with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. nih.gov
Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides stereoselective interactions for enantiomer resolution. mdpi.comnih.gov |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (B46881) (80:20:0.1, v/v/v) | Normal-phase elution; diethylamine acts as a basic modifier to reduce peak tailing. |
| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |
| Detection | UV at ~225 nm | Monitors the elution of both enantiomers. |
| Column Temp. | Ambient (~25 °C) | Standard condition for many chiral separations. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. emerypharma.com While primary and secondary amines can sometimes be analyzed directly, they often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to interact with active sites in the GC system. To overcome this, derivatization is frequently employed. emerypharma.comresearchgate.net Chemical modification of the amine group, for instance through acylation with trifluoroacetic anhydride (B1165640) (TFAA) or silylation with BSTFA, produces a less polar, more volatile derivative that is more suitable for GC analysis. researchgate.netresearchgate.net
When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes an invaluable tool for both quantification and definitive identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum, typically generated by Electron Ionization (EI), serves as a molecular fingerprint that can be used to confirm the structure of the analyte. emerypharma.comresearchgate.net For compounds where the molecular ion is unstable, softer ionization techniques like Chemical Ionization (CI) can be used to confirm the molecular weight. littlemsandsailing.com
Table 3: Typical GC-MS Approach for 1-(4-Bromophenyl)butylamine
| Step | Procedure | Purpose |
|---|---|---|
| 1. Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) | To form a volatile, stable trifluoroacetamide (B147638) derivative. researchgate.net |
| 2. GC Separation | Capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature program (e.g., 100°C to 280°C). | To separate the derivatized analyte from the solvent and any impurities. |
| 3. MS Detection | Electron Ionization (EI) at 70 eV | To generate a reproducible fragmentation pattern for structural confirmation. |
| 4. Data Analysis | Comparison of retention time and mass spectrum to a reference standard. | For positive identification and quantification. |
Capillary Electrophoresis (CE) for Compound Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC and GC for compound analysis. wikipedia.org It is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge and size. sciex.com For a basic compound like 1-(4-Bromophenyl)butylamine, separation is typically performed in an acidic buffer where the amine is protonated and carries a positive charge.
The advantages of CE include extremely high separation efficiencies, short analysis times, and minimal consumption of sample and reagents. nih.govpsu.edu Different modes of CE can be applied:
Capillary Zone Electrophoresis (CZE): Separates ions based on their charge-to-size ratio in a free solution. sciex.com
Micellar Electrokinetic Chromatography (MEKC): Incorporates surfactants into the buffer to form micelles. This allows for the separation of neutral compounds alongside charged ones and can offer different selectivity. nih.gov
Chiral CE: By adding a chiral selector (e.g., a cyclodextrin) to the buffer, enantiomers can be separated based on their differential binding with the selector. psu.edu
Table 4: General Parameters for Capillary Electrophoresis Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm length) | Standard capillary for CE separations. sciex.com |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures the amine analyte is fully protonated (cationic). |
| Voltage | 20-30 kV | High voltage drives the electrophoretic separation. |
| Detection | On-column UV detection at ~225 nm | Direct detection through a window in the capillary. wikipedia.org |
| Chiral Selector (optional) | 10 mM Hydroxypropyl-β-cyclodextrin | Added to the buffer to enable enantiomeric separation. psu.edu |
Advanced Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The bromophenyl group in 1-(4-Bromophenyl)butylamine acts as a chromophore, making the compound suitable for UV spectrophotometric analysis.
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several solutions of the pure compound at known concentrations. The absorbance is measured at the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While this technique is simple and rapid, it is less specific than chromatographic methods and is best suited for analyzing pure samples or simple mixtures where interfering substances are absent. More commonly, spectrophotometry is used as the detection method following a chromatographic separation, as in HPLC-UV.
Table 5: Hypothetical Calibration Data for Spectrophotometric Analysis
| Standard Concentration (µg/mL) | Measured Absorbance at λmax |
|---|---|
| 2.0 | 0.105 |
| 5.0 | 0.251 |
| 10.0 | 0.502 |
| 15.0 | 0.748 |
Application in In Vitro Assay Development and High-Throughput Screening Support
Analytical methodologies are indispensable for supporting in vitro assay development and high-throughput screening (HTS) campaigns. enamine.net In this context, the role of analytical chemistry is to ensure the quality of the compounds being tested and to confirm the identity of "hits" that emerge from the screen.
When a compound library is screened for biological activity, a primary HTS assay might identify 1-(4-Bromophenyl)butylamine as a potential hit. nih.gov Before committing resources to further biological characterization, it is essential to analytically validate this initial result. This involves several key steps:
Purity Confirmation: A rapid RP-HPLC method is used to determine the purity of the hit compound from the original screening plate or a newly acquired sample. This ensures that the observed biological activity is due to the compound of interest and not a more potent impurity.
Identity Confirmation: LC-MS is a vital tool in this workflow. It provides both the retention time (from the HPLC) and the molecular weight (from the MS), confirming that the active compound is indeed 1-(4-Bromophenyl)butylamine.
Quantification: An accurate concentration of the compound stock solution is determined using a validated quantitative method (e.g., HPLC with a calibration curve) to ensure accurate dose-response relationships in subsequent assays.
This analytical support is crucial for eliminating false positives caused by impurities or compound misidentification, thereby increasing the efficiency and reliability of the drug discovery process. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)butylamine, and how can reaction conditions be tailored to improve yield?
The synthesis of 1-(4-Bromophenyl)butylamine typically involves brominated phenyl precursors and amine alkylation. Key steps include:
- Bromination : Introduce bromine at the para position of the phenyl ring using catalysts like FeBr₃ or NBS ().
- Amination : Couple the bromophenyl intermediate with a butylmethylamine backbone via nucleophilic substitution or reductive amination ().
- Optimization : Control temperature (40–80°C), solvent (e.g., THF or DCM), and stoichiometry to minimize by-products (e.g., di-alkylated amines) ().
Q. Example Table: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 60–70°C | Maximizes SN2 pathway | |
| Solvent | THF | Enhances nucleophilicity | |
| Reaction Time | 12–18 hours | Reduces hydrolysis |
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of 1-(4-Bromophenyl)butylamine?
NMR analysis should focus on:
- ¹H NMR :
- ¹³C NMR :
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, chain length) influence the pharmacological activity of 1-(4-Bromophenyl)butylamine analogs?
- Substituent Effects : Para-bromine enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets ().
- Chain Length : Butyl chains improve membrane permeability compared to shorter alkyl groups ().
- Case Study : Analog 1-(4-Bromophenyl)ethylmethylamine showed 30% higher binding affinity to serotonin receptors than the butyl variant ().
Q. Example Table: Structure-Activity Relationships
| Analog | Receptor Binding Affinity (IC₅₀) | Source |
|---|---|---|
| Butylmethylamine variant | 12 nM | |
| Ethylmethylamine variant | 18 nM | |
| Propylmethylamine variant | 25 nM |
Q. What computational strategies are effective in predicting the binding mechanisms of 1-(4-Bromophenyl)butylamine with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). Focus on bromine’s hydrophobic interactions and amine’s hydrogen bonding ().
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes ().
- Validation : Compare computational results with experimental SPR (surface plasmon resonance) data ().
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved for this compound?
Q. What analytical methods are most suitable for quantifying trace impurities in synthesized 1-(4-Bromophenyl)butylamine?
Q. What safety protocols are recommended for handling 1-(4-Bromophenyl)butylamine in laboratory settings?
Q. How does the electronic nature of the bromophenyl group influence the compound’s reactivity in follow-up functionalization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
